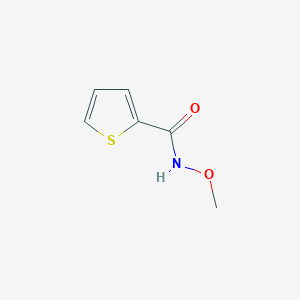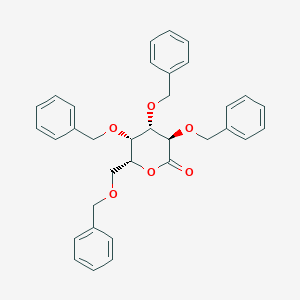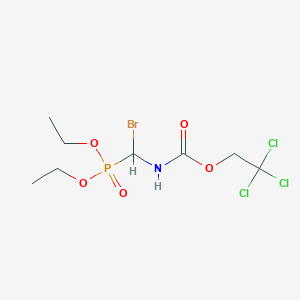
フィンゴリモドリン酸塩
概要
説明
FTY720リン酸塩は、フィンゴリモッドリン酸塩としても知られており、中国のハーブであるIscaria sinclariiの真菌代謝産物であるISP-1(ミリオシン)の誘導体です。これはスフィンゴシン構造類似体であり、強力な免疫調節剤として作用します。 FTY720リン酸塩は、細胞生存、増殖、移動などのさまざまな細胞プロセスに関与するスフィンゴシン-1-リン酸受容体を調節する役割で知られています .
科学的研究の応用
作用機序
FTY720リン酸塩は、スフィンゴシン-1-リン酸受容体(S1P1、S1P3、S1P4、およびS1P5)のアゴニストとして作用することでその効果を発揮します。スフィンゴシンキナーゼ2によるリン酸化後、FTY720リン酸塩はこれらの受容体に結合し、受容体の内部移行と機能的アンタゴニズムにつながります。これにより、リンパ球が二次リンパ組織に隔離され、血流への流出が防止され、血流中の循環が減少します。 このメカニズムは、自己免疫疾患の治療と移植片対宿主病の予防に特に役立ちます .
類似化合物:
スフィンゴシン-1-リン酸(S1P): スフィンゴシン-1-リン酸受容体の内因性リガンド。
ミリオシン: FTY720が誘導される真菌代謝産物。
FTY720アナログ: ヘッドグループまたは炭化水素鎖が修飾されたさまざまなアナログ
比較: FTY720リン酸塩は、複数のスフィンゴシン-1-リン酸受容体に強力なアゴニストとして作用する能力においてユニークであり、その免疫調節効果につながります。スフィンゴシン-1-リン酸とは異なり、FTY720リン酸塩は、内部移行された受容体を介して持続的なシグナル伝達を誘導する能力により、より持続的な効果を発揮します。 ミリオシンは、構造的に類似しているものの、FTY720リン酸塩と同じ受容体アゴニスト特性は持っていません .
FTY720リン酸塩の、高いバイオアベイラビリティ、安定性、経口投与の独自の組み合わせは、研究と臨床の両方において貴重な化合物となっています .
生化学分析
Biochemical Properties
Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of Fingolimod phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Cellular Effects
Fingolimod phosphate has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Molecular Mechanism
Fingolimod phosphate exerts its effects at the molecular level through various mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .
Temporal Effects in Laboratory Settings
The effects of Fingolimod phosphate change over time in laboratory settings. These contradictory effects suggest that agonistic activity of S1PR1 augments endothelial barrier integrity while antagonist activity of Fingolimod phosphate (which occurs after prolonged exposure) induces barrier disruption and increases vascular leakage .
Dosage Effects in Animal Models
The effects of Fingolimod phosphate vary with different dosages in animal models. In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .
Metabolic Pathways
Fingolimod phosphate is involved in several metabolic pathways. Lipid phosphate phosphohydrolases (LPP1a and LPP3) dephosphorylate Fingolimod phosphate to Fingolimod. Specific sphingosine 1-phosphate phosphatase (SPP1) is also involved in intracellular dephosphorylation of Fingolimod phosphate to a lower degree .
Transport and Distribution
Fingolimod phosphate is transported and distributed within cells and tissues. Once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by SPHK2 that forms Fingolimod phosphate .
準備方法
合成経路と反応条件: FTY720の合成には、鉄触媒クロスカップリング反応やウィッティヒ反応など、いくつかの重要なステップが含まれます。親水性ヘッドグループ(2-アミノプロパン-1,3-ジオール)は、アセトアミドマロン酸ジエチル、ニトロジオール、ベンジルアミン、またはトリ(ヒドロキシメチル)アミノメタンなどのさまざまな出発物質から調製できます。 炭化水素鎖は、通常、フリーデル・クラフツアシル化に続いてウルフ・キッシュナー還元によって構築されます .
工業生産方法: FTY720リン酸塩の工業生産には、スフィンゴシンキナーゼ2によるFTY720のリン酸化が含まれます。 このプロセスは、FTY720を活性型であるFTY720リン酸塩に変換し、これは複数のスフィンゴシン-1-リン酸受容体のアゴニストとして作用します .
化学反応の分析
反応の種類: FTY720リン酸塩は、リン酸化、酸化、置換反応など、さまざまな化学反応を起こします。 スフィンゴシンキナーゼ2によるFTY720のリン酸化は、その活性化における重要なステップです .
一般的な試薬と条件:
リン酸化: スフィンゴシンキナーゼ2は、FTY720をリン酸化するために使用されます。
酸化: 一般的な酸化剤は、FTY720リン酸塩の酸化安定性を調査するために使用できます。
主要な生成物: 関心の高い主要な生成物は、化合物の活性型であるFTY720リン酸塩自体です。 ヘッドグループまたは炭化水素鎖を変更することにより、他の誘導体や類似体を合成できます .
4. 科学研究の応用
FTY720リン酸塩は、幅広い科学研究の応用範囲を持っています。
化学: スフィンゴシン-1-リン酸受容体調節および関連する化学反応を研究するためのモデル化合物として使用されます.
生物学: FTY720リン酸塩は、細胞生存、増殖、移動などの細胞プロセスを調査するために使用されます。 .
医学: FTY720リン酸塩は、多発性硬化症の治療のためのFDA承認薬です。 .
産業: FTY720リン酸塩は、新しい免疫調節薬の開発およびスフィンゴシン-1-リン酸受容体アゴニストに関連する研究に使用されています.
類似化合物との比較
Sphingosine-1-phosphate (S1P): The endogenous ligand for sphingosine-1-phosphate receptors.
Myriocin: The fungal metabolite from which FTY720 is derived.
FTY720 Analogs: Various analogs with modified head groups or hydrocarbon chains
Comparison: FTY720 Phosphate is unique in its ability to act as a potent agonist at multiple sphingosine-1-phosphate receptors, leading to its immunomodulatory effects. Unlike sphingosine-1-phosphate, FTY720 Phosphate has a longer-lasting effect due to its ability to induce persistent signaling through internalized receptors. Myriocin, while structurally similar, does not have the same receptor agonist properties as FTY720 Phosphate .
FTY720 Phosphate’s unique combination of high bioavailability, stability, and oral administration makes it a valuable compound in both research and clinical settings .
特性
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432703 | |
| Record name | FTY720 (R)-Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-23-3 | |
| Record name | FTY720 (R)-Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)




![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)
